Cas no 1803595-02-9 (2,2-Dimethyl-N-4-(trifluoroacetyl)pyridin-3-ylpropanamide)

2,2-Dimethyl-N-4-(trifluoroacetyl)pyridin-3-ylpropanamide is a specialized organic compound featuring a pyridine core functionalized with a trifluoroacetyl group and a dimethylpropanamide moiety. Its structural design imparts unique reactivity and stability, making it valuable in synthetic chemistry, particularly for constructing complex heterocyclic frameworks. The trifluoroacetyl group enhances electrophilic character, facilitating selective transformations, while the sterically hindered amide contributes to controlled reactivity. This compound is often employed as an intermediate in pharmaceutical and agrochemical research, where precise functionalization is critical. Its well-defined properties ensure reproducibility in synthetic applications, supporting advancements in medicinal chemistry and material science.
2,2-Dimethyl-N-4-(trifluoroacetyl)pyridin-3-ylpropanamide structure
1803595-02-9 structure
Product Name:2,2-Dimethyl-N-4-(trifluoroacetyl)pyridin-3-ylpropanamide
CAS No:1803595-02-9
MF:C12H13F3N2O2
MW:274.239033460617
MDL:MFCD18910213
CID:4617035
PubChem ID:119031749
Update Time:2025-05-23

2,2-Dimethyl-N-4-(trifluoroacetyl)pyridin-3-ylpropanamide Chemical and Physical Properties

Names and Identifiers

    • EN300-218454
    • 2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide
    • 1803595-02-9
    • 2,2-dimethyl-N-[4-(2,2,2-trifluoroacetyl)pyridin-3-yl]propanamide
    • 2,2-Dimethyl-N-4-(trifluoroacetyl)pyridin-3-ylpropanamide
    • MDL: MFCD18910213
    • Inchi: 1S/C12H13F3N2O2/c1-11(2,3)10(19)17-8-6-16-5-4-7(8)9(18)12(13,14)15/h4-6H,1-3H3,(H,17,19)
    • InChI Key: UMXFGXTWUSEXFT-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CN=CC=1NC(C(C)(C)C)=O)=O)(F)F

Computed Properties

  • Exact Mass: 274.09291215g/mol
  • Monoisotopic Mass: 274.09291215g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 59.1Ų

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2,2-Dimethyl-N-4-(trifluoroacetyl)pyridin-3-ylpropanamide Related Literature

Additional information on 2,2-Dimethyl-N-4-(trifluoroacetyl)pyridin-3-ylpropanamide

Introduction to 2,2-Dimethyl-N-4-(trifluoroacetyl)pyridin-3-ylpropanamide (CAS No. 1803595-02-9)

2,2-Dimethyl-N-4-(trifluoroacetyl)pyridin-3-ylpropanamide, identified by its CAS number 1803595-02-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a trifluoroacetyl group and a propyl amide moiety, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The trifluoroacetyl substituent is a key functional group in this compound, imparting specific electronic and steric properties that influence its interactions with biological targets. Trifluoromethyl groups are frequently incorporated into pharmaceuticals due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. In the context of 2,2-Dimethyl-N-4-(trifluoroacetyl)pyridin-3-ylpropanamide, the trifluoroacetyl group is positioned at the 4-position of the pyridine ring, which is a common scaffold for designing bioactive molecules. This strategic placement allows for optimal interaction with enzymes and receptors, making it a promising candidate for further derivatization and lead optimization.

The pyridin-3-ylpropanamide backbone provides additional versatility for chemical modifications. The amide functionality serves as a hinge region, enabling the introduction of various substituents that can fine-tune the pharmacological properties of the compound. Pyridine derivatives are well-documented for their role in central nervous system (CNS) drugs, anti-inflammatory agents, and antimicrobial agents. The combination of these structural elements in 2,2-Dimethyl-N-4-(trifluoroacetyl)pyridin-3-ylpropanamide suggests potential applications in multiple therapeutic areas.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid design and optimization of such complex molecules. The use of high-throughput screening (HTS) techniques combined with structure-based drug design has accelerated the discovery of novel bioactive compounds. In this regard, 2,2-Dimethyl-N-4-(trifluoroacetyl)pyridin-3-ylpropanamide represents an intriguing scaffold for virtual screening campaigns aimed at identifying potential drug candidates. Its unique structural motif could be exploited to develop inhibitors targeting enzymes involved in critical biological pathways.

One particularly promising area of research involves the exploration of 2,2-Dimethyl-N-4-(trifluoroacetyl)pyridin-3-ylpropanamide as a precursor for kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are implicated in various diseases, including cancer and inflammatory disorders. The trifluoroacetyl group is known to enhance binding interactions with hinge regions of kinases, while the pyridine ring can engage in hydrophobic interactions with other pockets on the enzyme surface. This dual interaction pattern makes 2,2-Dimethyl-N-4-(trifluoroacetyl)pyridin-3-ylpropanamide a compelling candidate for designing selective kinase inhibitors.

Furthermore, the dimethyl groups attached to the nitrogen atom may influence the conformational flexibility of the molecule, allowing it to adopt multiple binding orientations within active sites. This adaptability could be advantageous in overcoming resistance mechanisms associated with existing kinase inhibitors. Preliminary studies have suggested that derivatives of this compound exhibit inhibitory activity against certain kinases, although further research is needed to fully elucidate their mechanism of action and therapeutic potential.

The synthesis of 2,2-Dimethyl-N-4-(trifluoroacetyl)pyridin-3-ylpropanamide presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating such transformations. For instance, palladium-catalyzed cross-coupling reactions have enabled efficient construction of carbon-carbon bonds essential for building heterocyclic frameworks like pyridine derivatives. Additionally, fluorination techniques have been refined to introduce trifluoromethyl groups with high selectivity and yield.

The role of fluorine atoms in medicinal chemistry cannot be overstated. Their ability to modulate lipophilicity, metabolic stability, and electronic properties has led to numerous successful drug candidates entering clinical practice. In 2,2-Dimethyl-N-4-(trifluoroacetyl)pyridin-3-ylpropanamide, the trifluoroacetyl group not only enhances binding but also contributes to favorable pharmacokinetic profiles by reducing susceptibility to hydrolysis by esterases.

In conclusion, 2 2Dimeth ylN 4(tr if lu oro ac et yl ) py ridin 3 ylpr op an ami de (CAS No .1803595 -02 -9 ) is a structurally complex and functionally versatile compound with significant potential in pharmaceutical research . Its unique combination o f functional groups , including th e tri flu oro ac et yl moiety an d th e py rid ine back bone , positions it as an attr active scaffold f or dr ug discovery an d lead optimi zation . With further stu dies eluci dating its mechanis ms o f act ion an d pharma c o logic al p otential , th is com pound holds promise f or deve lop ing novel therapeut ic agents targeting diverse disease s tates . p >

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